molecular formula C9H11BrO B1344070 1-(Bromomethyl)-3-ethoxybenzene CAS No. 3898-24-6

1-(Bromomethyl)-3-ethoxybenzene

Cat. No. B1344070
CAS RN: 3898-24-6
M. Wt: 215.09 g/mol
InChI Key: FAFHBVMZMKSRHX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethoxybenzene is a chemical compound that can be inferred as a derivative of benzene, where a bromomethyl group is attached to the first position and an ethoxy group to the third position of the benzene ring. This structure suggests that the compound could be used as an intermediate in the synthesis of various polymers or other organic molecules.

Synthesis Analysis

The synthesis of bromomethylated benzene derivatives is a topic of interest in several studies. For instance, a modified Gilch route using 1,4-bis(bromomethyl)benzene monomers has been shown to yield high molecular weight polyphenylenevinylene with narrow polydispersities . Another study reports the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from a tris(halomethyl)benzene derivative, indicating the versatility of halomethylated benzene compounds as molecular scaffolds . These studies suggest that 1-(Bromomethyl)-3-ethoxybenzene could similarly be synthesized and utilized in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of bromomethylated benzene derivatives has been extensively studied. X-ray diffraction has been used to determine the crystal structures of various solvates of 1,2-bis(bromomethyl)benzene . These studies reveal the preferred anti arrangement of bromomethyl groups and provide insights into the reactivity and conformational preferences of such compounds. This information could be extrapolated to understand the molecular structure of 1-(Bromomethyl)-3-ethoxybenzene.

Chemical Reactions Analysis

Bromomethylated benzene compounds participate in a variety of chemical reactions. For example, 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of lithiopropenal, has been used to synthesize juvenile hormone and other terpenoid structures . This demonstrates the reactivity of bromomethyl groups in cyclopropane rings, which could be relevant to the reactivity of 1-(Bromomethyl)-3-ethoxybenzene in similar contexts. Additionally, the methoxymethylation of alcohols using brominated benzene derivatives as catalysts has been reported, indicating the potential catalytic applications of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylated benzene derivatives are influenced by their molecular structure. The presence of bromine atoms can lead to significant intermolecular interactions, such as C–H···Br and C–Br···Br, which affect the compound's melting point, solubility, and crystalline structure . These properties are crucial for the practical application and handling of the compound in various chemical processes. The solvates of bromomethylated benzenes have been studied to understand these interactions further .

Scientific Research Applications

  • Synthesis of Block Copolymers

    • Field : Polymer Chemistry
    • Application : Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
    • Method : The process involves the reaction of a bromomethyl compound with styrene to obtain block copolymers . The primary parameters that affect the reaction, such as concentration and time, are evaluated .
    • Results : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The copolymers were easily formed as a result of RAFT .
  • Synthesis of Pyrene Derivatives

    • Field : Organic Chemistry
    • Application : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
  • Synthesis of Cyclopropanes and Heterocycles

    • Field : Organic Synthesis
    • Application : Bromomethyl compounds have been used in the synthesis of cyclopropanes, heterocycles, and other organic compounds.
    • Method : These compounds have also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
    • Results : The specific results or outcomes of these applications were not detailed in the source.
  • Synthesis of Pyrene Derivatives

    • Field : Organic Chemistry
    • Application : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Material Science
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest .
    • Method : HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Results : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
  • pH Indicator

    • Field : Analytical Chemistry
    • Application : Bromothymol blue, a bromine-containing compound, is a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
    • Method : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : A common use is for measuring the presence of carbonic acid in a liquid .
  • Synthesis of Unsaturated Adamantane Derivatives

    • Field : Petroleum Chemistry
    • Application : Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • Method : The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield; the second is adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield .
    • Results : This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .
  • Design, Synthesis, and Utilization of Advanced Functional Materials

    • Field : Material Science
    • Application : Design, synthesis and utilization of advanced functional materials with a special porous architecture in the micro- and nanoscale range is always an important subject in many scientific fields .
    • Method : Porous materials have undergone evolution from the inorganic skeleton of zeolites, activated carbon, silica, to hybrid metal–organic frameworks (MOFs), porous coordination .
    • Results : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
  • Bromopyrene Symphony: Synthesis and Characterisation

    • Field : Organic Chemistry
    • Application : Pyrene, a renowned aromatic hydrocarbon, continues to captivate researchers due to its versatile properties and potential applications across various scientific domains .
    • Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Safety And Hazards

“1-(Bromomethyl)-3-ethoxybenzene” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHBVMZMKSRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624031
Record name 1-(Bromomethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-ethoxybenzene

CAS RN

3898-24-6
Record name 1-(Bromomethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Hu, C Wang, Q Xiang, R Wang, C Zhang, M Zhang… - Bioorganic …, 2020 - Elsevier
Tripartite motif-containing protein 24 (TRIM24), recognized as an epigenetic reader for acetylated H3K23 (H3K23ac) via its bromodomain, has been closely involved in tumorigenesis or …
Number of citations: 14 www.sciencedirect.com

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